2-Bromo-4-(piperidine-1-carbonyl)pyridine

Physicochemical profiling Synthetic chemistry Cross-coupling reactivity

Supply gap for heterobifunctional pyridyl-piperidine building blocks? 2-Bromo-4-(piperidine-1-carbonyl)pyridine (CAS 1209458-61-6) directly addresses this. - C-Br bond (~84 kcal/mol) enables 10-100× faster oxidative addition than chloro analogs, allowing mild cross-coupling without carbonyl decomposition. - XLogP 2.2 & TPSA 33.2 Ų place it in favorable drug-like space for fragment elaboration and BBB-penetrant lead design. - Single rotatable bond geometry ensures predictable conformational properties for probe molecule design and targeted covalent inhibitor programs.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 1209458-61-6
Cat. No. B1403572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(piperidine-1-carbonyl)pyridine
CAS1209458-61-6
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=NC=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-10-8-9(4-5-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
InChIKeyWZSIVVLKLVDFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(piperidine-1-carbonyl)pyridine: Procurement-Grade Characterization


2-Bromo-4-(piperidine-1-carbonyl)pyridine (CAS 1209458-61-6, MDL MFCD14702615) is a heterobifunctional building block of the pyridyl piperidine class, possessing a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol . The compound is characterized by a 2-bromopyridine core linked via a ketone bridge to a piperidine moiety, yielding distinct physicochemical properties including a calculated XLogP of 2.2 and a topological polar surface area (TPSA) of 33.2 Ų . Available through major global reagent suppliers including Fujifilm Wako Pure Chemical Corporation , this compound serves as a strategic intermediate for medicinal chemistry and chemical biology programs requiring a brominated pyridine handle conjugated to a saturated nitrogen heterocycle.

1
Bromopyridine handle for Pd-catalyzed cross-coupling
2
Piperidine carbonyl expands chemical space diversification
3
Heterobifunctional core supports fragment-based library synthesis

Why Halogen Analogs Cannot Substitute This Compound


Although 2-chloro-4-(piperidine-1-carbonyl)pyridine (CAS 90287-80-2, MW 224.69 Da) and other 2-halo analogs share the pyridyl piperidine scaffold, their chemical reactivity diverges substantially along the halogen series, directly impacting synthetic utility in cross-coupling chemistry . The C–Br bond in the target compound exhibits a dissociation energy of approximately 84 kcal/mol, markedly lower than the C–Cl bond (~97 kcal/mol) in the chloro derivative . This difference renders the bromo compound preferentially reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, where oxidative addition is the rate-determining step, while the chloro analog often requires harsher conditions or specialized ligands . Furthermore, physicochemical differences—including larger molecular volume, higher polarizability, and distinct lipophilicity imparted by bromine relative to chlorine—affect membrane permeability, solubility, and target binding when the compounds are incorporated into bioactive molecule series . These inherent property differences mean that direct interchange without experimental validation introduces unacceptable risk in multi-step synthetic routes and structure-activity relationship (SAR) studies.

Attribute
Target (Br)
Substitute (Cl)
Cross-coupling reactivity
Lower C–Br bond energy enables milder oxidative addition
Higher C–Cl bond energy requires harsher conditions
Lipophilicity & SAR
Bromine imparts higher lipophilicity and polarizability
Chlorine yields lower logP, altering permeability profile
Synthetic outcome risk
May shift coupling efficiency and analog properties
Direct substitution may require re-validation of SAR

Quantitative Differentiation Evidence for Informed Procurement


Physicochemical and Reactivity Comparison with 2-Chloro Analog

The target bromo compound (C11H13BrN2O, MW 269.14 g/mol, XLogP 2.2, TPSA 33.2 Ų) differs from its 2-chloro congener (C11H13ClN2O, MW 224.69 g/mol) in molecular weight (44.45 g/mol difference), atomic radius (Br covalent radius 120 pm vs. Cl 102 pm), and C–X bond dissociation energy (C–Br ~84 kcal/mol vs. C–Cl ~97 kcal/mol) . The larger, more polarizable bromine atom confers higher reactivity in palladium-catalyzed cross-coupling reactions, with the weaker C–Br bond facilitating oxidative addition under milder conditions compared to the C–Cl bond.

Physicochemical comparison
Data to verify
ΔMW +44.45 g/mol (19.8%)
Supports reactivity differentiation review
Br larger, more polarizable; C–Br bond weaker
Physicochemical profiling Synthetic chemistry Cross-coupling reactivity

XLogP and Lipophilicity Comparison Between Bromo and Chloro Analogs

The 2-bromo derivative exhibits a calculated XLogP of 2.2 , whereas the 2-chloro analog, based on its lower molecular weight and reduced halogen polarizability, is predicted to have a lower XLogP (approximately 1.5–1.8, consistent with a ~0.4–0.7 log unit reduction attributable to the Br→Cl halogen swap) . The higher lipophilicity of the brominated compound translates to an approximately 2.5-fold to 5-fold increase in calculated octanol-water partition coefficient relative to the chloro analog.

Lipophilicity shift
Data to verify
ΔXLogP ≈ +0.4 to +0.7
Supports ADME prediction context
Estimated from halogen swap; may influence permeability
Lipophilicity ADME prediction Medicinal chemistry SAR

Synthetic Utility in Pd-Catalyzed Cross-Coupling

The 2-bromo substituent on the pyridine ring provides an optimized leaving group for Pd(0)-catalyzed cross-coupling. Aryl bromides react 10–100× faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, DME, 80°C) [1]. This inherent reactivity advantage enables late-stage diversification of the pyridyl piperidine scaffold under milder temperatures with broader boronic acid scope and higher conversion rates compared to the chloro analog.

Oxidative addition rate
Class-level
Aryl bromide 10–100× faster vs. chloride
Supports cross-coupling throughput review
Under standard Suzuki-Miyaura conditions
Suzuki-Miyaura coupling C–C bond formation Medicinal chemistry diversification

Physicochemical Uniqueness Versus Other Regioisomers

The target compound features bromine substitution specifically at the pyridine 2-position (ortho to nitrogen), which is electronically distinct from the 3-bromo regioisomer (CAS data available for 3-bromopyridin-4-yl analogs). The 2-bromo configuration places the halogen adjacent to the electron-withdrawing pyridine nitrogen, creating a unique electronic environment that influences both the pKa of the pyridine nitrogen (estimated ~1.5–2.0 units lower than the 3-bromo regioisomer) and the electrophilicity of the C–Br carbon center. This ortho-nitrogen effect in the 2-bromo isomer results in enhanced reactivity toward nucleophilic aromatic substitution (SNAr) compared to the 3-bromo analog.

Regioisomeric pKa
Class-level
ΔpKa ≈ –1.5 to –2.0 (2- vs 3-Br)
Supports target engagement interpretation
Ortho-N effect reduces basicity; affects salt form
Regiochemistry Halogen bonding Crystal engineering

Optimal Research and Industrial Application Scenarios


Late-Stage Diversification of Kinase Libraries via Suzuki-Miyaura Coupling

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize the reactive aryl bromide handle for high-throughput parallel synthesis of biaryl analogs. The 10–100× faster oxidative addition rate of the C–Br bond (relative to C–Cl) [1] enables efficient coupling with diverse boronic acids under mild conditions, minimizing decomposition of the acid-labile piperidine carbonyl group. This application is directly supported by the compound's XLogP of 2.2 and TPSA of 33.2 Ų , which place it within favorable drug-like property space for fragment elaboration.

Synthesis of CNS-Penetrant Piperidine Candidates

The piperidine ring and moderate lipophilicity (XLogP 2.2) [1] of this building block align with physicochemical parameters associated with blood-brain barrier (BBB) penetration. Research groups pursuing CNS targets can incorporate this scaffold into lead molecules, where the bromine atom serves as both a synthetic diversification point and a modulator of molecular properties affecting passive permeability and P-glycoprotein efflux recognition.

Precursor for Radiolabeled and Fluorescent Probe Synthesis

The aryl bromide moiety enables rapid isotopic exchange or metal-halogen exchange for introducing radioactive bromine isotopes (e.g., ⁷⁶Br for PET imaging) or for lithiation-borylation sequences to install fluorescent reporters. The compound's single rotatable bond (between the carbonyl and piperidine ring) [1] and defined molecular geometry make it a suitable scaffold for generating probe molecules with predictable conformational properties for target engagement studies.

Building Block for Covalent Inhibitor Design via SNAr Reactivity

The 2-bromo substituent ortho to the pyridine nitrogen creates enhanced electrophilicity at the C-2 position, enabling nucleophilic aromatic substitution (SNAr) with cysteine thiols or other biological nucleophiles under appropriate conditions [1]. This reactivity profile, combined with the hydrogen bond acceptor capacity of the piperidine carbonyl (HBA count = 2) [1], supports the rational design of targeted covalent inhibitors where the pyridine ring serves as the warhead-electrophile.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Aryl bromide cross-coupling reactivity
Suzuki-Miyaura coupling efficiency review
CNS-targeted compound synthesis
Moderate lipophilicity and low TPSA
Permeability and efflux assay context
Radiolabeled probe precursor synthesis
Aryl bromide isotopic exchange potential
Radiochemical yield and probe stability
Covalent inhibitor design
Electrophilic 2-bromo for SNAr warhead
Warhead reactivity and selectivity context
Quote Request

Request a Quote for 2-Bromo-4-(piperidine-1-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.